A Comprehensive Physicochemical Profile of 2-Amino-2-(2-fluorophenyl)acetonitrile Hydrochloride
A Comprehensive Physicochemical Profile of 2-Amino-2-(2-fluorophenyl)acetonitrile Hydrochloride
An In-depth Technical Guide
Abstract
2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride is a fluorinated aminonitrile that serves as a valuable intermediate in synthetic organic chemistry and drug discovery. The presence of a chiral center, a reactive nitrile group, a basic amino group, and a fluorinated phenyl ring makes it a versatile building block for constructing complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and predictive insights grounded in fundamental chemical principles. We will delve into the structural, thermal, and spectroscopic characteristics of the compound, supported by detailed, field-tested experimental protocols for its analysis and characterization. The causality behind methodological choices is explained to empower researchers in their application and development work.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section outlines the fundamental identifiers and structural features of 2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride.
Nomenclature and Key Identifiers
The compound is systematically identified by a set of unique codes and names that ensure unambiguous reference in global databases and regulatory documents.
| Identifier | Value | Source |
| CAS Number | 1251923-68-8 | [1][2][3] |
| IUPAC Name | 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride | [1] |
| Molecular Formula | C₈H₈ClFN₂ | [2][3] |
| Molecular Weight | 186.62 g/mol | [2] |
| Synonyms | amino(2-fluorophenyl)acetonitrile hydrochloride | [2] |
| InChI Key | JANBMPCSCHVQOI-UHFFFAOYSA-N | [2] |
Structural Elucidation
The molecular structure contains several key features that dictate its chemical behavior and reactivity:
-
Chiral Center: The α-carbon, bonded to the amino group, nitrile group, phenyl ring, and a hydrogen atom, is a stereocenter. The compound is typically supplied as a racemic mixture unless a specific stereoisomer is synthesized.
-
Primary Amine: The -NH₂ group is basic and serves as a key site for salt formation (as the hydrochloride) and further chemical modification.
-
Nitrile Group: The -C≡N group is a versatile functional handle for transformations into amines, carboxylic acids, or heterocyclic systems.
-
2-Fluorophenyl Ring: The fluorine atom at the ortho position influences the electronic properties of the aromatic ring and can impact metabolic stability and binding interactions in a drug development context.
Core Physicochemical Properties
These properties are critical for predicting the compound's behavior in various experimental and physiological environments, from solvent selection in a reaction to absorption and distribution in a biological system.
| Property | Value / Observation | Rationale & Significance |
| Physical Form | Solid, powder.[2] | The solid state is typical for organic salts at room temperature, facilitating handling, weighing, and storage. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents (e.g., hexanes, toluene). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, which is crucial for preparing stock solutions and for potential formulation in aqueous media.[4][5][6] |
| Melting Point | Data not publicly available. | A sharp melting point is a primary indicator of purity. Its determination is a fundamental quality control step. |
| pKa | Data not publicly available. Estimated pKa of the protonated amine is ~7-8. | The pKa dictates the ionization state of the molecule at a given pH. This is critical for designing chromatographic separations, extraction procedures, and understanding its behavior at physiological pH (7.4). |
| LogP (free base) | XLogP3 (Computed): 0.9.[7] | This value for the free base suggests moderate lipophilicity. The LogD (distribution coefficient) of the hydrochloride salt will be pH-dependent, decreasing significantly at acidic pH where the compound is ionized. |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity.
Rationale for Method Selection
The chosen analytical methods provide orthogonal information, creating a self-validating system for characterization.
-
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.
-
IR Spectroscopy confirms the presence of key functional groups.
-
Mass Spectrometry determines the molecular weight and provides structural information through fragmentation patterns.
-
HPLC is the gold standard for assessing purity and quantifying the compound.
Expected Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]
-
¹H NMR (in D₂O):
-
Aromatic Protons (Ar-H): ~7.0-7.8 ppm (multiplets, 4H). The fluorine substitution will cause complex splitting patterns.
-
Methine Proton (α-CH): ~5.5-6.0 ppm (singlet or closely coupled multiplet, 1H).
-
Amine Protons (-NH₂): Not typically observed in D₂O due to proton exchange. In a non-protic solvent like DMSO-d₆, they would appear as a broad singlet.
-
-
¹³C NMR (in D₂O):
-
Nitrile Carbon (-C≡N): ~115-125 ppm.
-
Aromatic Carbons: ~110-165 ppm. The carbon directly bonded to fluorine will show a large ¹JCF coupling constant.
-
Methine Carbon (α-CH): ~40-50 ppm.
-
-
IR Spectroscopy (KBr disc):
-
N-H Stretch (amine): ~3200-3400 cm⁻¹ (broad, due to hydrochloride salt).
-
C-H Stretch (aromatic): ~3000-3100 cm⁻¹.
-
C≡N Stretch (nitrile): ~2240-2260 cm⁻¹ (sharp, medium intensity).
-
C=C Stretch (aromatic): ~1450-1600 cm⁻¹.
-
C-F Stretch: ~1100-1250 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ of free base: m/z 151.07. This corresponds to the protonated free base (C₈H₈FN₂⁺).
-
Experimental Protocols
The following protocols describe standard, validated methods for determining the key physicochemical properties of 2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride.
Overall Analytical Workflow
The characterization of a new batch of the compound should follow a logical progression to ensure comprehensive analysis.
Protocol for Aqueous Solubility Determination
Rationale: This method determines the approximate solubility by visual inspection, a rapid and effective technique for initial assessment.
-
Preparation: Prepare a series of calibrated volumetric flasks (e.g., 10 mL).
-
Solvent Addition: Add a precise volume of deionized water (e.g., 5.0 mL) to each flask.
-
Compound Addition: Accurately weigh and add increasing amounts of the compound to the flasks (e.g., 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg).
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) using a mechanical shaker.
-
Observation: Visually inspect each flask for the presence of undissolved solid material against a dark background.
-
Determination: The solubility is bracketed between the concentration of the highest completely dissolved sample and the lowest sample with undissolved solid. For example, if the 50 mg sample dissolved but the 100 mg sample did not, the solubility is between 10 mg/mL and 20 mg/mL.
Protocol for Melting Point Determination
Rationale: A narrow melting point range (<2 °C) is indicative of high purity for a crystalline solid.
-
Sample Preparation: Finely grind a small amount of the dry compound into a powder.
-
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid has melted (clear point). The recorded melting point is this range.
Protocol for HPLC Purity Analysis
Rationale: This reverse-phase HPLC method is designed for stability-indicating purity analysis. The acidic mobile phase protonates the amine, ensuring good peak shape, while the C18 stationary phase provides excellent retention for this moderately polar molecule.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
-
System Suitability: A standard injection should exhibit a tailing factor between 0.9 and 1.5 and >2000 theoretical plates.
-
Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks detected.
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound over time.
-
Chemical Stability: As a hydrochloride salt, the compound is generally stable under normal conditions. However, it may be susceptible to hydrolysis of the nitrile group under strongly acidic or basic conditions, especially at elevated temperatures. It is also hygroscopic, meaning it can absorb moisture from the air.
-
Recommended Storage: Store in a tightly sealed container to protect from moisture.[11] The compound should be kept at room temperature, away from direct light and incompatible materials like strong oxidizing agents.[2][11]
Safety and Handling
Understanding the hazards associated with a chemical is paramount for safe laboratory practice.
GHS Hazard Identification
The compound is classified with the signal word "Warning" and is associated with the following hazards:[1][2][12]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Precautions
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[13]
Conclusion
2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride is a key synthetic intermediate with a distinct set of physicochemical properties defined by its functional groups. Its hydrochloride salt form confers aqueous solubility, while the fluorinated phenyl ring and chiral center offer opportunities for modulation in drug design. The analytical protocols detailed in this guide provide a robust framework for its characterization, ensuring quality, purity, and consistency in research and development applications. A thorough understanding of its properties, stability, and handling requirements is essential for its effective and safe utilization.
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